![molecular formula C23H28N2O7S B13804010 Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate CAS No. 5458-46-8](/img/structure/B13804010.png)
Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a propanedioic acid core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester typically involves multiple steps, including the formation of the propanedioic acid core, the introduction of the acetylamino group, and the attachment of the sulfonyl and phenyl groups. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of propanedioic acid with different functional groups, such as:
- Propanedioic acid,2-(methylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester
- Propanedioic acid,2-(ethylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester
Uniqueness
The uniqueness of Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
5458-46-8 |
|---|---|
Formule moléculaire |
C23H28N2O7S |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[[3-[(4-methylphenyl)sulfonylamino]phenyl]methyl]propanedioate |
InChI |
InChI=1S/C23H28N2O7S/c1-5-31-21(27)23(24-17(4)26,22(28)32-6-2)15-18-8-7-9-19(14-18)25-33(29,30)20-12-10-16(3)11-13-20/h7-14,25H,5-6,15H2,1-4H3,(H,24,26) |
Clé InChI |
UZOJDOGHPUSRET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



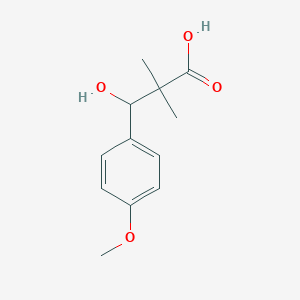
![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
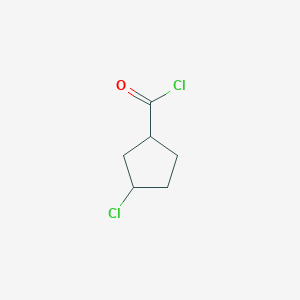
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
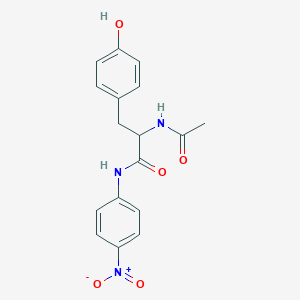
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)

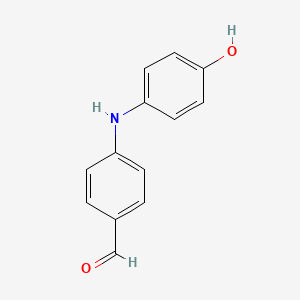

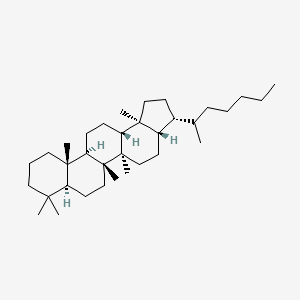

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
